molecular formula C23H17F2N3O2 B11267269 N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11267269
M. Wt: 405.4 g/mol
InChI Key: COXZQFJJLHEZQW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable ketone or aldehyde under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzodiazepine intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the benzodiazepine core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide or the benzodiazepine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the biological activity of benzodiazepine derivatives.

    Medicine: Potential therapeutic applications as an anxiolytic, sedative, or anticonvulsant agent.

    Industry: Use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity to the GABA receptor. This may result in improved pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Properties

Molecular Formula

C23H17F2N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C23H17F2N3O2/c24-16-10-11-18(17(25)12-16)27-22(29)14-28-21-9-5-4-8-19(21)26-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,27,29)

InChI Key

COXZQFJJLHEZQW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4

Origin of Product

United States

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